molecular formula C15H19N3O4S B2764471 N-(1,3-dimethyl-1H-pyrazol-5-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide CAS No. 1172070-08-4

N-(1,3-dimethyl-1H-pyrazol-5-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide

Cat. No. B2764471
CAS RN: 1172070-08-4
M. Wt: 337.39
InChI Key: GOXFBBQZSILLSN-UHFFFAOYSA-N
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Description

N-(1,3-dimethyl-1H-pyrazol-5-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide, also known as DZ-2384, is a novel microtubule-targeting agent that has shown potential in cancer treatment. DZ-2384 has been found to be effective against a wide range of cancer types, including breast, lung, and ovarian cancers.

Scientific Research Applications

Inhibitory Activities and Potential Therapeutic Applications

N-(1,3-dimethyl-1H-pyrazol-5-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide and its derivatives have been extensively studied for their inhibitory activities against various enzymes and potential therapeutic applications. The compounds designed include pyrazoline and sulfonamide pharmacophores, which are useful in medicinal chemistry for creating new compounds with potent activity against several bioactivities. These studies highlight the compound's role in inhibiting enzymes like human carbonic anhydrases (hCA I and hCA II) and acetylcholinesterase (AChE), demonstrating low cytotoxicity and potential for cancer therapy, among other applications.

  • Carbonic Anhydrase and Acetylcholinesterase Inhibition : Sulfonamide derivatives, including compounds structurally related to N-(1,3-dimethyl-1H-pyrazol-5-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide, have shown significant inhibition against hCA I, hCA II, and AChE enzymes. These activities suggest potential therapeutic applications in conditions where inhibition of these enzymes is beneficial, including glaucoma, edema, and neurodegenerative diseases (Ozmen Ozgun et al., 2019).

  • Anticancer Potential : The derivatives' cytotoxicities were investigated towards oral squamous cancer cell carcinoma (OSCC) cell lines and non-tumor cells, demonstrating selective cytotoxicity towards cancer cells. This selectivity indicates the potential for developing novel cancer therapeutics based on these sulfonamide derivatives (Ozmen Ozgun et al., 2019).

  • Antimicrobial Activity : Novel series of pyrazolo[1,5-a]pyrimidine ring systems containing phenylsulfonyl moiety have been synthesized and showed antimicrobial activities exceeding that of reference drugs. This suggests the compounds' potential as antimicrobial agents, particularly those derivatives containing sulfone groups (Alsaedi et al., 2019).

  • Photosensitizing Properties for Photodynamic Therapy : Studies on new zinc phthalocyanine substituted with benzenesulfonamide derivative groups containing Schiff base have indicated high singlet oxygen quantum yield and appropriate photodegradation quantum yield. These features are crucial for Type II photosensitizers used in photodynamic therapy for cancer treatment, suggesting a potential application of sulfonamide derivatives in this area (Pişkin et al., 2020).

properties

IUPAC Name

N-(2,5-dimethylpyrazol-3-yl)-3-(4-methoxyphenyl)sulfonylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O4S/c1-11-10-14(18(2)17-11)16-15(19)8-9-23(20,21)13-6-4-12(22-3)5-7-13/h4-7,10H,8-9H2,1-3H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOXFBBQZSILLSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)CCS(=O)(=O)C2=CC=C(C=C2)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-dimethyl-1H-pyrazol-5-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide

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